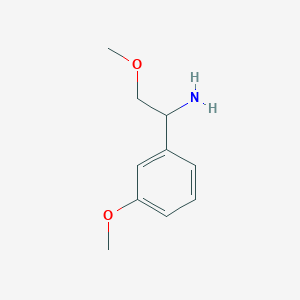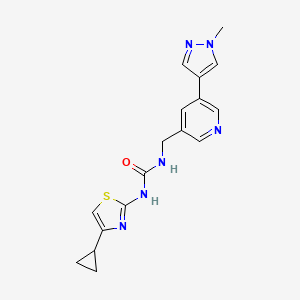![molecular formula C14H8FNO4 B2553414 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid CAS No. 338778-16-8](/img/structure/B2553414.png)
7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoro-chromeno[2,3-b]pyridine derivatives is a topic of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which is an intermediate for anticancer drugs. The synthesis involves substitution and hydrolysis steps, resulting in a total yield of 63.69% and the structure was confirmed by 1H NMR and MS spectrum .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid. The structure of its precursor was determined using NMR spectroscopy and X-ray crystallography, revealing a monoclinic space group with specific unit cell dimensions and a calculated density .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, they do provide valuable information on the reactivity of similar fluoro-chromene compounds. For instance, the first paper mentions the use of substitution and hydrolysis reactions in the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical properties such as the crystal structure and density of a similar compound are detailed in the second paper, which could provide a comparative basis for understanding the properties of 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid . The chemical properties, such as reactivity and potential as an intermediate for drug synthesis, are highlighted in the first paper .
Relevant Case Studies
The third paper discusses novel fluoroquinolone antibacterial agents, which, while not directly related to the compound of interest, showcase the importance of fluoro-substituted compounds in the development of antimicrobial drugs. The study highlights the synthesis of new derivatives and their potent activity against various bacterial strains, including MRSA . This indicates the potential for fluoro-chromeno[2,3-b]pyridine derivatives to be used in similar applications.
Applications De Recherche Scientifique
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds play a critical role in pharmaceuticals, with their inclusion often enhancing drug properties such as metabolic stability, bioavailability, and binding affinity. A review on fluorine chemistry highlights the precise use of fluorinated pyrimidines in cancer treatment. 5-Fluorouracil, a widely used fluorinated pyrimidine, has seen advancements in synthesis methods, including the incorporation of isotopes to study its metabolism and distribution. Beyond inhibiting thymidylate synthase, recent findings implicate roles for RNA modifying enzymes in fluoropyrimidine cytotoxicity, expanding our understanding of their mechanism of action and potentially guiding the development of novel CNS-acting drugs from fluorinated compounds (Gmeiner, 2020).
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, particularly those containing oxygen, nitrogen, and sulfur, are foundational in drug discovery, serving as core structures for a multitude of pharmacological agents. They can influence CNS activities, ranging from antidepressant and anticonvulsant to analgesic effects. The versatility of heterocycles in mimicking biologically relevant motifs makes them indispensable in the search for new CNS medications, suggesting a potential area of application for our compound if it exhibits similar heterocyclic characteristics (Saganuwan, 2017).
Environmental Persistence and Toxicity of Fluorinated Alternatives
The environmental impact of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFASs), has been a growing concern. Research on fluorinated alternatives, such as hexafluoropropylene oxide dimer acid (HFPO-DA) and related compounds, indicates that while they were introduced as less bioaccumulative options, their environmental persistence and potential toxicity remain significant. This underscores the need for careful assessment of new fluorinated chemicals, including their environmental fate and health risks, which could inform the regulatory and safety considerations for the use of complex fluorinated compounds like the one (Wang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4/c1-6-8(14(18)19)5-10-12(17)9-4-7(15)2-3-11(9)20-13(10)16-6/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNKRBLHTVPEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331175 | |
| Record name | 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
338778-16-8 | |
| Record name | 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



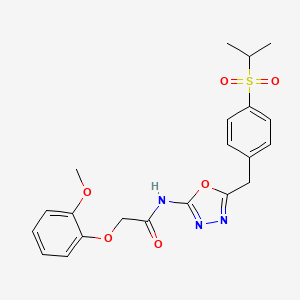
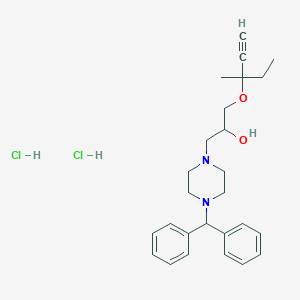
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)


![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

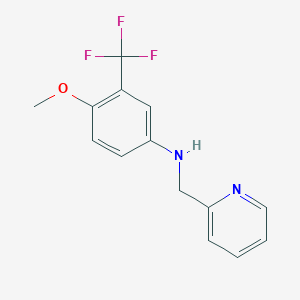

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)
